molecular formula C14H16N4O3 B2353782 N-(2,4-diethoxypyrimidin-5-yl)picolinamide CAS No. 1448050-75-6

N-(2,4-diethoxypyrimidin-5-yl)picolinamide

Cat. No.: B2353782
CAS No.: 1448050-75-6
M. Wt: 288.307
InChI Key: CJIWVSROLYNNMU-UHFFFAOYSA-N
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Description

N-(2,4-diethoxypyrimidin-5-yl)picolinamide is a chemical compound that belongs to the class of picolinamides This compound is characterized by the presence of a pyrimidine ring substituted with ethoxy groups at the 2 and 4 positions, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)picolinamide typically involves the reaction of 2,4-diethoxypyrimidine with picolinamide under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4-diethoxypyrimidine is reacted with picolinamide in the presence of a palladium catalyst and a suitable base in an organic solvent such as n-octane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diethoxypyrimidin-5-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted picolinamide derivatives.

Scientific Research Applications

N-(2,4-diethoxypyrimidin-5-yl)picolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-diethoxypyrimidin-5-yl)picolinamide is unique due to the presence of ethoxy groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-7-5-6-8-15-10/h5-9H,3-4H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIWVSROLYNNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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